3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and 5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in similar applications.
3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various trifluoromethylated compounds.
Uniqueness
3-((3-(trifluoromethyl)phenyl)amino)-1,2,4-triazin-5(4H)-one is unique due to its triazine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the triazine ring makes it particularly effective in applications requiring high stability and reactivity .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9-16-8(18)5-14-17-9/h1-5H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHGRQYWMCMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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